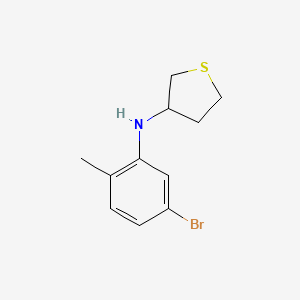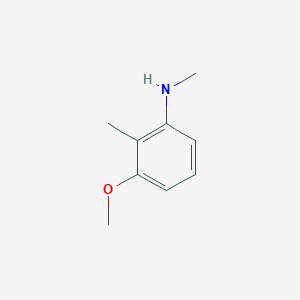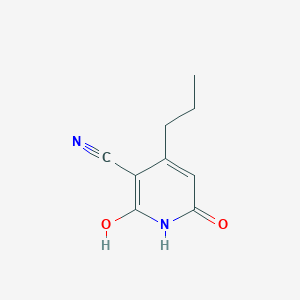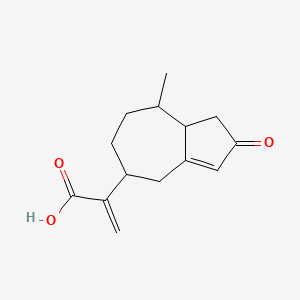![molecular formula C52H42N4 B12095440 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a thermally activated delayed fluorescent (TADF) emitter. This compound is notable for its high photoluminescence quantum yield and small singlet-triplet energy difference, making it a promising candidate for organic light-emitting devices (OLEDs) .
準備方法
This is achieved through a series of reactions that include the use of specific reagents and conditions to induce a twisted structure, leading to the desired photophysical properties . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a TADF emitter in OLEDs, contributing to the development of high-efficiency, low-cost organic electronic devices . In industry, it is used in the production of advanced materials for electronic devices .
作用機序
The mechanism of action of 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves the promotion of electrons from the ground state to an excited state, followed by delayed fluorescence. This process is facilitated by the small singlet-triplet energy difference, which allows for efficient reverse intersystem crossing . The molecular targets and pathways involved include the interaction with specific photophysical environments that enhance its emission properties .
類似化合物との比較
Compared to other TADF emitters, 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine stands out due to its high photoluminescence quantum yield and low turn-on voltage . Similar compounds include other pyrimidine-based TADF emitters and acridine derivatives, which may have different photophysical properties and applications .
特性
分子式 |
C52H42N4 |
|---|---|
分子量 |
722.9 g/mol |
IUPAC名 |
10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C52H42N4/c1-51(2)40-18-8-12-22-46(40)55(47-23-13-9-19-41(47)51)38-30-26-35(27-31-38)44-34-45(54-50(53-44)37-16-6-5-7-17-37)36-28-32-39(33-29-36)56-48-24-14-10-20-42(48)52(3,4)43-21-11-15-25-49(43)56/h5-34H,1-4H3 |
InChIキー |
MFYOSKAZCVDONI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC(=NC(=N5)C6=CC=CC=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C(C1=CC=CC=C18)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
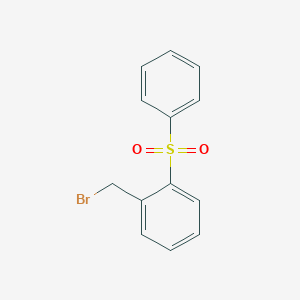


![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

